(R)-4-Isopropyl-2-oxazolidinone
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, redox potential, and reactivity).Scientific Research Applications
Modification and Synthesis
- Chemical Modification and Synthesis : (R)-4-Isopropyl-2-oxazolidinone is used in the preparation of N-acyl-oxazolidinones and their Li enolates, which are crucial for various organic reactions including alkylations, aminomethylations, and Michael additions. This oxazolidinone derivative exhibits higher melting points and pronounced crystallization tendencies, making it easier to purify products without chromatography (Hintermann & Seebach, 1998).
Antibacterial Applications
- Antibacterial Agent Development : Oxazolidinones, a class including (R)-4-Isopropyl-2-oxazolidinone derivatives, are essential in the development of new antibacterial agents. They are effective against a broad range of Gram-positive pathogens and have been the focus of research to improve their safety profile and antibacterial spectrum (Gordeev & Yuan, 2014).
Fluorescence and Imaging
- Fluorescence and Imaging : Certain derivatives of (R)-4-Isopropyl-2-oxazolidinone, like the optically active oxazoles synthesized from it, exhibit high fluorescence quantum yields. These properties can be utilized in various imaging and analytical techniques (Tang & Verkade, 1996).
Stereochemical Inversion and Synthesis
- Stereochemical Inversion : Research demonstrates the stereochemical inversion of (R)-5-hydroxymethyl-3-isopropyl-2-oxazolidinone to its (S)-isomer, a process crucial for producing enantiomerically pure compounds for various applications (Kan et al., 1985).
IDH1 Inhibition in Cancer Research
- Inhibition of IDH1 in Cancer Research : The compound has been used in synthesizing inhibitors of IDH1R132H, a mutation implicated in certain cancers. Such inhibitors offer potential in developing targeted cancer therapies (Levell et al., 2017).
Synthesis of Amino Alcohols
- Synthesis of Amino Alcohols : The compound is used in thesynthesis of protected amino alcohol derivatives, which are valuable in the field of organic chemistry and pharmaceutical research. This synthesis involves the reaction of (S)-4-tosyloxymethyl-2-oxazolidinone with various lithium dialkylcuprate(I)s (Iwama & Katsumura, 1994).
Enantioselective Reactions
- Enantioselective Reactions : (R)-4-Isopropyl-2-oxazolidinone derivatives are utilized in enantioselective reactions, such as the synthesis of gamma-peptides and other complex molecules. This highlights its role in the creation of chiral compounds, which is crucial in pharmaceutical synthesis (From Synthetic Methods to γ-Peptides – From Chemistry to Biology, 2001).
Oxidative Homocoupling
- Oxidative Homocoupling : The compound is involved in oxidative homocoupling reactions, leading to the synthesis of lignans, a type of naturally occurring compounds. This process demonstrates its utility in creating complex organic structures (Kise et al., 2000).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.
Future Directions
This would involve looking at current research trends related to the compound and predicting future areas of study or applications.
For a specific compound like “®-4-Isopropyl-2-oxazolidinone”, you would need to look up this information in chemical databases, scientific literature, and safety data sheets. If you have access to a university library, they can often provide access to these resources. You could also try using online databases like PubChem, ChemSpider, and Google Scholar. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied.
properties
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPWRYTXGAWJX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348923 | |
Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isopropyl-2-oxazolidinone | |
CAS RN |
95530-58-8 | |
Record name | (R)-4-Isopropyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95530-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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